1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine
Overview
Description
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine is a heterocyclic organic compound with the molecular formula C11H13NO It is characterized by a fused ring system that includes a benzene ring, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of a palladium-catalyzed cyclization reaction. The reaction conditions often include:
Catalyst: Palladium(II) acetate
Ligand: Triphenylphosphine
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
- 1,2,3,4,4a,9a-Hexahydrobenzofuro[3,2-c]pyridine
- 1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-b]pyridine
Uniqueness
1,2,3,4,4a,9a-Hexahydrobenzofuro[2,3-c]pyridine is unique due to its specific ring fusion pattern and the presence of both nitrogen and oxygen heteroatoms within its structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,2,3,4,4a,9a-hexahydro-[1]benzofuro[2,3-c]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,9,11-12H,5-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHRAUCTFAPKRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2C1C3=CC=CC=C3O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90717130 | |
Record name | 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6783-76-2 | |
Record name | 1,2,3,4,4a,9a-Hexahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90717130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.